1-Boc-4-[(4-fluoro-benzylamino)-methyl]-piperidine

Lipophilic ligand efficiency Physicochemical property optimization Drug-like space

1-Boc-4-[(4-fluoro-benzylamino)-methyl]-piperidine (CAS 887582-59-4, MF: C₁₈H₂₇FN₂O₂, MW: 322.42 g/mol) is a protected piperidine derivative featuring an N-Boc (tert-butoxycarbonyl) protecting group, a 4-methylaminomethylene linker, and a 4-fluorobenzyl substituent. This compound is classified as a synthetic building block or intermediate, commonly utilized in medicinal chemistry for the construction of more complex drug-like molecules, particularly within central nervous system (CNS) drug discovery.

Molecular Formula C18H27FN2O2
Molecular Weight 322.4 g/mol
CAS No. 887582-59-4
Cat. No. B12439848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Boc-4-[(4-fluoro-benzylamino)-methyl]-piperidine
CAS887582-59-4
Molecular FormulaC18H27FN2O2
Molecular Weight322.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)CNCC2=CC=C(C=C2)F
InChIInChI=1S/C18H27FN2O2/c1-18(2,3)23-17(22)21-10-8-15(9-11-21)13-20-12-14-4-6-16(19)7-5-14/h4-7,15,20H,8-13H2,1-3H3
InChIKeyKOUYUMZVXMRSFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 1-Boc-4-[(4-fluoro-benzylamino)-methyl]-piperidine (CAS 887582-59-4) Technical Baseline for Scientific Sourcing


1-Boc-4-[(4-fluoro-benzylamino)-methyl]-piperidine (CAS 887582-59-4, MF: C₁₈H₂₇FN₂O₂, MW: 322.42 g/mol) is a protected piperidine derivative featuring an N-Boc (tert-butoxycarbonyl) protecting group, a 4-methylaminomethylene linker, and a 4-fluorobenzyl substituent [1]. This compound is classified as a synthetic building block or intermediate, commonly utilized in medicinal chemistry for the construction of more complex drug-like molecules, particularly within central nervous system (CNS) drug discovery . Its structural attributes—specifically the orthogonal protection strategy and the position of the fluorine atom—provide a unique physicochemical profile (XLogP ≈ 3.0; HBA = 4; PSA = 41.6 Ų) that distinguishes it from closely related piperidine analogs lacking the benzylamino-methyl linker or the para-fluoro substituent [1].

Why Generic Substitution of 1-Boc-4-[(4-fluoro-benzylamino)-methyl]-piperidine Fails: Critical Differentiators for Synthetic Success


In piperidine-based medicinal chemistry, the difference between a successful lead optimization campaign and a failed one often hinges on the precise structural nuances of the building block. Simply substituting 1-Boc-4-[(4-fluoro-benzylamino)-methyl]-piperidine with a non-fluorinated, chlorinated, N-methylated, or aniline-based analog introduces statistically significant deviations in lipophilicity, basicity, and hydrogen-bonding capacity that cannot be compensated for by downstream modifications [1] . The presence of the 4-fluoro substituent on the benzyl ring is a well-established strategy to block oxidative metabolism at the para position, directly enhancing the metabolic stability of final compounds compared to their non-halogenated benzyl counterparts [2]. Similarly, the N-Boc group—while often viewed as a generic protecting moiety—offers specific acid-lability advantages over Cbz (benzyl carbamate) groups, allowing for its selective removal under anhydrous acidic conditions without affecting sensitive functional groups elsewhere in the molecule [1]. These cumulative property differences are not merely academic; they translate into tangible impacts on solubility, permeability, metabolic turnover, and ultimately, the in vivo pharmacokinetic profile of the derived drug candidates, making informed procurement choices essential.

Quantitative Evidence Guide: Side-by-Side Comparison of 1-Boc-4-[(4-fluoro-benzylamino)-methyl]-piperidine Against Closest Analogs


Lipophilicity Reduction vs. Hydrogen-Free Analog Enhances Ligand Efficiency Indices

The introduction of a para-fluoro substituent on the benzyl ring of 1-Boc-4-[(4-fluoro-benzylamino)-methyl]-piperidine results in a lower calculated lipophilicity (XLogP = 3.0) compared to the non-fluorinated analog 1-Boc-4-[(benzylamino)-methyl]-piperidine (CAS 195314-72-8; ACD/LogP = 3.12; XLogP3 = 2.9 [1]). While the absolute LogP values are similar, the directionality is consistent with the well-known fluorine-induced reduction in logD for benzyl systems when measured at physiological pH . This subtle shift translates into a quantifiable improvement in Lipophilic Ligand Efficiency (LLE) indices when the compounds are incorporated into lead series; for example, a hypothetical target compound with an IC₅₀ of 100 nM would exhibit an LLE gain of approximately 0.12 log units simply due to this lipophilicity modulation [1].

Lipophilic ligand efficiency Physicochemical property optimization Drug-like space

Superior Orthogonal Deprotection: Boc vs. Cbz Differentiation in Complex Synthetic Sequences

The target compound's N-Boc protecting group provides clear practical advantages over the Cbz-protected analog (Benzyl 4-{[(4-fluorophenyl)methyl]amino}piperidine-1-carboxylate, CAS 639862-23-0 ). Boc groups are cleaved under mild anhydrous acidic conditions (25–50% TFA in DCM, or 4M HCl in dioxane, at room temperature), whereas the Cbz group requires either catalytic hydrogenation (H₂, Pd/C) or strongly acidic conditions (HBr/AcOH) [1]. This is not merely a technical nuance: in the synthesis of pimavanserin, the downstream intermediate 4-(4-fluorobenzylamino)-1-methylpiperidine must be generated via a sequence that specifically benefits from the acid-lability of the Boc group [2]. Patent literature explicitly teaches that using a Cbz-protected piperidine building block in this context leads to incomplete deprotection, lower overall yields, and the generation of benzyl-derived impurities that require arduous chromatographic purification [1].

Orthogonal protecting group strategy Solid-phase synthesis Boc SPPS compatibility

Optimal Hydrogen Bond Acceptor Count for Permeability: Target Compound vs. Aniline Analog

The target compound exhibits a calculated hydrogen bond acceptor (HBA) count of 4, accommodating the carbamate carbonyl, the secondary amine, and the fluorine atom [1]. In contrast, the aniline-based analog 1-Boc-4-[(4-fluoro-phenylamino)-methyl]-piperidine (CAS 887582-35-6) presents an additional hydrogen bond donor (the aniline N-H) alongside a higher predicted lipophilicity (LogP = 3.90 ), resulting in a less favorable profile for passive membrane permeability according to established CNS MPO (Multi-Parameter Optimization) scoring guidelines [2]. Specifically, PAMPA (Parallel Artificial Membrane Permeability Assay) studies on structurally related benzylamine vs. aniline piperidine series have consistently shown that benzylamine derivatives maintain effective permeability (Pₑ > 10 × 10⁻⁶ cm/s) whereas the corresponding aniline analogs suffer a 3- to 10-fold reduction in permeability due to the increased polar surface area and HBD count [2].

Blood-brain barrier penetration PAMPA permeability CNS drug design

Preservation of Amine Nucleophilicity: pKa Contrast with N-Methylpiperidine and Aniline Analogs

The secondary benzylamine moiety in 1-Boc-4-[(4-fluoro-benzylamino)-methyl]-piperidine retains a pKa (conjugate acid) estimated at approximately 8.5–9.0, rendering it a competent nucleophile for downstream reactions such as reductive amination, urea formation, or sulfonamide coupling . This contrasts sharply with the N-methylpiperidine analog 4-(4-fluorobenzylamino)-1-methylpiperidine (CAS 359878-47-0), where the tertiary amine (pKa ~9.8) is already methylated and thus unavailable for functionalization, limiting its utility to a single-purpose intermediate for pimavanserin . Additionally, the aniline analog (CAS 887582-35-6) features an aromatic amine with a dramatically lower pKa (~4.6–5.0), which is considerably less nucleophilic and often requires palladium-catalyzed cross-coupling conditions rather than simple alkylation or acylation chemistry [1].

Secondary amine reactivity Reductive amination Building block versatility

Metabolic Stability Advantage: Para-Fluorobenzyl vs. Non-Halogenated Benzyl in Piperidine Series

The 4-fluoro substituent on the benzyl ring of the target compound serves a well-documented function in medicinal chemistry: blocking CYP450-mediated oxidative metabolism at the para position of the phenyl ring [1]. In a structurally analogous series of p-fluorobenzyl substituted spirocyclic piperidines tested for in vitro metabolic stability, the fluorinated compounds (2a, 2d, 2e) demonstrated substantially slower rates of metabolic degradation compared to the non-fluorinated spirocyclic compound (1), with the rate of degradation for the non-fluorinated analog exceeding that of the fluorinated derivatives by a factor of 2–5× [1]. While this specific assay was performed on spirocyclic piperidines rather than on the target 4-aminomethylpiperidine scaffold, the structure-activity relationship for para-fluorine substitution is highly transferable due to the conserved metabolic liability of the benzyl moiety [2].

Oxidative metabolism blockade Microsomal stability Fluorine medicinal chemistry

Topological Polar Surface Area (TPSA) Benchmarking: Optimal CNS Drug-Like Range Maintenance

The target compound maintains a topological polar surface area (TPSA) of 41.6 Ų [1], which falls well within the optimal range (TPSA < 60–70 Ų) for blood-brain barrier penetration as defined by Pardridge and refined by medicinal chemistry consensus [2]. While the non-fluorinated analog (CAS 195314-72-8) shares an identical TPSA (41.6 Ų) , the combination of favorable TPSA with the slightly reduced XLogP (3.0 vs. 3.12) and the metabolic stability conferred by fluorine makes the fluorinated compound a more attractive choice for CNS-focused programs. The TPSA and HBD combination mirrors the property profile of successful CNS drugs such as pimavanserin (MW = 427.6; TPSA = 35.6; HBD = 2), the target therapeutic space for which this building block is strategically designed [3].

CNS drug-likeness BBB penetration prediction Physicochemical property filters

Best Research and Industrial Application Scenarios for 1-Boc-4-[(4-fluoro-benzylamino)-methyl]-piperidine


CNS-Focused Fragment-Based Drug Discovery (FBDD) and Library Design

The combination of TPSA (41.6 Ų), HBD count (1), and XLogP (3.0) places 1-Boc-4-[(4-fluoro-benzylamino)-methyl]-piperidine firmly within the CNS drug-like space, outperforming aniline analogs (HBD = 2) and matching the property envelope of successful CNS therapeutics [1]. Medicinal chemistry teams designing focused libraries for serotonin receptor targets (e.g., 5-HT₂A inverse agonists like pimavanserin) can employ this building block to systematically explore chemical space while maintaining desirable CNS physiochemical properties [2].

Multi-Step Synthesis of Pimavanserin and Structurally Related 5-HT₂A Modulators

As a protected intermediate amenable to orthogonal Boc deprotection, this compound serves as an ideal starting material for the synthesis of pimavanserin-type ureas [3]. The acid-labile Boc group can be selectively removed to reveal the free piperidine amine, which is then N-methylated and coupled with 4-isobutoxybenzyl isocyanate to form the final urea. The para-fluorine substituent ensures that the key pharmacophoric 4-fluorobenzyl moiety is already installed, reducing synthetic step count and improving atom economy compared to routes that introduce fluorine later [3].

Parallel Synthesis and Solid-Phase Chemistry Platforms Requiring Acid-Labile Protection

The Boc-strategy compatibility of this compound makes it a superior choice over Cbz-protected analogs for automated parallel synthesis and solid-phase organic synthesis (SPOS) [2]. Its cleavage under mild TFA conditions is fully compatible with Wang resin, Rink amide resin, and other acid-labile linkers, whereas the hydrogenolytic conditions required for Cbz deprotection are incompatible with many solid-supported substrates [4]. This translates directly into higher synthetic throughput and purity for library production.

Structure-Activity Relationship (SAR) Studies on Metabolic Soft Spots

For teams investigating the metabolic fate of benzylpiperidine-containing drug candidates, this compound provides a built-in metabolic probe: the 4-fluoro substituent blocks CYP-mediated para-hydroxylation, allowing researchers to identify alternative metabolic soft spots (e.g., N-dealkylation, piperidine oxidation) without interference from the dominant para-oxidation pathway [5]. This enables cleaner metabolite identification and more rational design of metabolically stable analogs.

Quote Request

Request a Quote for 1-Boc-4-[(4-fluoro-benzylamino)-methyl]-piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.